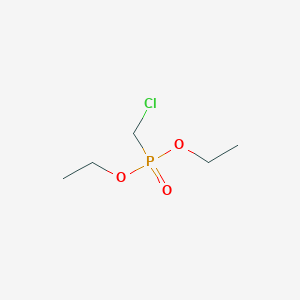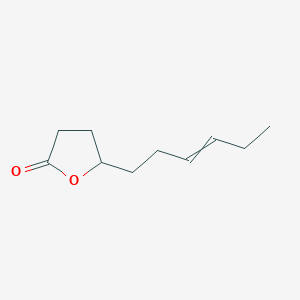
Alcool 2,4-diméthoxybenzylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'alcool 2,4-diméthoxybenzylique a une large gamme d'applications en recherche scientifique:
Industrie : Le composé est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
L'this compound agit comme substrat pour la glucose-méthanol-choline (GMC) oxydoréductase, une enzyme qui catalyse l'oxydation des alcools aromatiques. Le site actif de l'enzyme facilite le transfert d'électrons de l'alcool à un accepteur d'électrons, conduisant à la formation de l'aldéhyde correspondant .
Composés similaires:
2,4-Diméthoxybenzaldéhyde : Un produit d'oxydation de l'this compound, utilisé dans des applications similaires.
Acide 2,4-diméthoxybenzoïque : Un autre dérivé avec des applications en synthèse organique.
2,4-Diméthoxybenzylamine :
Unicité : L'this compound est unique en raison de sa double fonctionnalité à la fois en tant qu'alcool et en tant que composé aromatique. Cela lui permet de participer à une large gamme de réactions chimiques, ce qui en fait un intermédiaire polyvalent en synthèse organique .
Mécanisme D'action
Target of Action
The primary target of 2,4-Dimethoxybenzyl alcohol is the glucose-methanol-choline (GMC) oxidoreductase . This enzyme exhibits the characteristics of an aryl-alcohol oxidase .
Mode of Action
2,4-Dimethoxybenzyl alcohol acts as a substrate for the GMC oxidoreductase . The interaction between the compound and its target enzyme leads to biochemical changes that are part of its mode of action.
Biochemical Pathways
It is known that the compound is involved in reactions catalyzed by gmc oxidoreductase .
Result of Action
Action Environment
It is known that the compound is a solid at room temperature and has a boiling point of 177-179 °c/10 mmhg .
Analyse Biochimique
Biochemical Properties
2,4-Dimethoxybenzyl alcohol is a substrate of glucose-methanol-choline (GMC) oxidoreductase . GMC oxidoreductase displays the characteristics of an aryl-alcohol oxidase . The interaction between 2,4-Dimethoxybenzyl alcohol and GMC oxidoreductase is crucial for the biochemical reactions involving this compound .
Molecular Mechanism
The molecular mechanism of 2,4-Dimethoxybenzyl alcohol involves its reaction with trifluoroacetic acid to yield calix4resorcinarene octamethyl ether . This product, upon demethylation and acetylation, yields the derived octa-acetate .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'alcool 2,4-diméthoxybenzylique peut être synthétisé par plusieurs méthodes. Une voie courante implique la réduction du 2,4-diméthoxybenzaldéhyde à l'aide de borohydrure de sodium (NaBH₄) dans le méthanol. La réaction se déroule généralement à température ambiante et donne l'alcool souhaité .
Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit par hydrogénation du 2,4-diméthoxybenzaldéhyde sur un catalyseur au palladium. Cette méthode est préférée en raison de son efficacité élevée et de sa capacité d'adaptation .
Types de réactions:
Réactifs et conditions courantes:
Oxydation : Chlorochromate de pyridinium (PCC), trioxyde de chrome (CrO₃), acide acétique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), éther anhydre.
Substitution : Divers nucléophiles en fonction du produit souhaité.
Principaux produits:
Oxydation : 2,4-Diméthoxybenzaldéhyde.
Réduction : 2,4-Diméthoxybenzylamine.
Substitution : Divers dérivés benzyliques substitués.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxybenzaldehyde: An oxidation product of 2,4-dimethoxybenzyl alcohol, used in similar applications.
2,4-Dimethoxybenzoic acid: Another derivative with applications in organic synthesis.
2,4-Dimethoxybenzylamine:
Uniqueness: 2,4-Dimethoxybenzyl alcohol is unique due to its dual functionality as both an alcohol and an aromatic compound. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOUSCCPHSCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223397 | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-44-5 | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SV9LUD373 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different applications of 2,4-dimethoxybenzyl alcohol in organic synthesis?
A: 2,4-Dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of complex molecules like taxanes []. Researchers have utilized 2,4-dimethoxybenzyl alcohol to construct the aromatic C-ring of taxane molecules, demonstrating its utility in synthesizing natural products with potential medicinal applications.
Q2: Can 2,4-dimethoxybenzyl alcohol be used as a building block in material science?
A: Yes, 2,4-dimethoxybenzyl alcohol plays a role in the synthesis of advanced materials like bismuth vanadate photocatalysts []. In a novel approach, researchers employed a nonaqueous microwave-assisted method, utilizing 2,4-dimethoxybenzyl alcohol along with other alkoxides, to produce highly active bismuth vanadate nanoparticles. These nanoparticles exhibited promising photocatalytic activity in the degradation of organic pollutants under visible light irradiation.
Q3: How does the laccase-mediator system interact with 2,4-dimethoxybenzyl alcohol?
A: The laccase-mediator system (LMS) effectively oxidizes 2,4-dimethoxybenzyl alcohol to its corresponding aldehyde, 2,4-dimethoxybenzaldehyde []. This reaction is facilitated by mediators like 2,2′-azino-bis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (HOBT). Kinetic studies revealed distinct mechanisms for each mediator, highlighting the importance of mediator choice in optimizing LMS reactions.
Q4: What analytical techniques are typically employed to monitor reactions involving 2,4-dimethoxybenzyl alcohol?
A: Researchers rely on various analytical methods to study reactions involving 2,4-dimethoxybenzyl alcohol. Gas chromatography (GLC) is commonly used to monitor the consumption of 2,4-dimethoxybenzyl alcohol and the formation of 2,4-dimethoxybenzaldehyde during reactions []. Additionally, electrochemical techniques help track oxygen consumption, providing insights into reaction kinetics and mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















